Abemaciclib

Description

Properties

IUPAC Name |

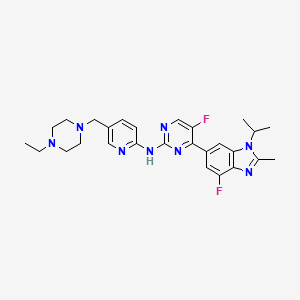

N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F2N8/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWDCWONPYILKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F2N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673119 | |

| Record name | N-{5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231929-97-7 | |

| Record name | Abemaciclib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231929-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abemaciclib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231929977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abemaciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-{5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABEMACICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60UAB198HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Abemaciclib's Mechanism of Action in HR+/HER2- Breast Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abemaciclib, an orally administered, selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the preclinical and clinical evidence that underpins its therapeutic efficacy. By directly targeting the cell cycle machinery, this compound induces a G1 cell cycle arrest, thereby inhibiting the proliferation of cancer cells. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key pathways and processes to facilitate a deeper understanding of this compound's role in oncology.

Introduction: The CDK4/6-Retinoblastoma Protein Axis in HR+ Breast Cancer

In HR+ breast cancer, the estrogen receptor (ER) signaling pathway plays a pivotal role in driving tumor growth. A key downstream effector of this pathway is the upregulation of D-type cyclins, which form complexes with and activate CDK4 and CDK6.[1] These activated cyclin D-CDK4/6 complexes are critical for cell cycle progression, specifically for the transition from the G1 (growth) phase to the S (synthesis) phase.

The primary substrate of the cyclin D-CDK4/6 complex is the retinoblastoma tumor suppressor protein (Rb).[1] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes necessary for DNA replication and cell cycle progression.[1] Phosphorylation of Rb by cyclin D-CDK4/6 leads to a conformational change, causing the release of E2F transcription factors.[1] This liberation of E2F initiates the transcription of S-phase genes, thereby committing the cell to another round of division. In many HR+ breast cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[1]

Core Mechanism of Action: Selective Inhibition of CDK4 and CDK6

This compound functions as a potent and selective, ATP-competitive inhibitor of the kinase activity of both CDK4 and CDK6.[2][3] It exhibits a higher potency for CDK4 over CDK6.[1] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of Rb.[4] This inhibition maintains Rb in its active, hypophosphorylated state, leading to the continued sequestration of E2F transcription factors.[1] The ultimate consequence is a block in the G1-to-S phase transition, resulting in a G1 cell cycle arrest and a halt in tumor cell proliferation.[3]

Quantitative Data on this compound's Potency and Efficacy

The following tables summarize key quantitative data for this compound, providing insights into its biochemical potency and clinical activity.

Table 1: In Vitro Potency of this compound

| Parameter | CDK4 | CDK6 | Reference |

| IC50 (nmol/L) | 2 | 9.9 - 10 | [1][5] |

| Ki (nmol/L) | 0.6 | 8.2 | [2] |

Table 2: Clinical Efficacy of this compound in Key Clinical Trials (HR+/HER2- Metastatic Breast Cancer)

| Trial | Treatment Arm | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Reference |

| MONARCH 1 | This compound monotherapy (heavily pretreated) | 19.7% | 6.0 | [6] |

| MONARCH 2 | This compound + Fulvestrant | 48.1% | 16.4 | [7] |

| Placebo + Fulvestrant | 21.3% | 9.3 | [7] | |

| MONARCH 3 | This compound + Nonsteroidal Aromatase Inhibitor (initial therapy) | 55.4% | 28.18 | [8] |

| Placebo + Nonsteroidal Aromatase Inhibitor | 40.1% | 14.76 | [8] |

Table 3: Biomarker Response to this compound in the neoMONARCH Trial (Neoadjuvant Setting)

| Treatment Arm (2 weeks) | Ki67 Decrease from Baseline | Reference |

| This compound | Significant | [9] |

| Anastrozole | Modest | [9] |

| This compound + Anastrozole | Significant | [9] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by this compound and a typical experimental workflow to assess its activity.

Caption: The core signaling pathway targeted by this compound in HR+/HER2- breast cancer.

Caption: A typical experimental workflow for evaluating the mechanism of action of this compound.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro CDK4/6 Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of CDK4 and CDK6.

Methodology:

-

Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, a substrate peptide (e.g., a fragment of Rb), ATP, and a suitable kinase assay buffer.

-

Procedure:

-

A reaction mixture containing the CDK/cyclin complex, the substrate peptide, and varying concentrations of this compound is prepared in a microplate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, including radiometric assays (with [γ-³²P]ATP) or non-radioactive methods like ADP-Glo™ Kinase Assay, which measures ADP production.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (Crystal Violet Method)

Objective: To assess the effect of this compound on the proliferation of HR+/HER2- breast cancer cell lines.

Methodology:

-

Cell Culture: HR+/HER2- breast cancer cell lines (e.g., MCF-7, T47D) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72-96 hours).

-

Staining:

-

The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

-

The cells are fixed with a solution such as methanol.

-

The fixed cells are stained with a 0.5% crystal violet solution, which stains the nuclei of adherent, viable cells.[10][11]

-

Excess stain is washed away with water.

-

-

Quantification: The stained cells are solubilized with a solvent (e.g., methanol or a solution of acetic acid), and the absorbance is measured using a microplate reader at a wavelength of approximately 570-590 nm.[10][12] The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell growth inhibition is calculated for each this compound concentration relative to the vehicle control, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.

Western Blot Analysis for pRb and E2F Downstream Targets

Objective: To confirm the on-target effect of this compound by assessing the phosphorylation status of Rb and the expression of E2F target genes.

Methodology:

-

Cell Lysis: HR+/HER2- breast cancer cells are treated with this compound for a specified time (e.g., 24 hours). The cells are then lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated Rb (pRb), total Rb, and downstream targets of E2F (e.g., Cyclin E, CDC2). An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Data Analysis: The intensity of the protein bands is quantified, and the levels of pRb are normalized to total Rb, while the levels of E2F target proteins are normalized to the loading control.

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Treatment and Harvesting: HR+/HER2- breast cancer cells are treated with this compound for a defined period (e.g., 24-48 hours). Both adherent and floating cells are collected.

-

Fixation: The cells are washed with PBS and then fixed in cold 70% ethanol to permeabilize the cell membranes.

-

Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.

-

Data Acquisition: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The resulting data is displayed as a histogram of DNA content versus cell count. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software. An accumulation of cells in the G1 phase is indicative of a G1 arrest.[13]

Conclusion

This compound's mechanism of action in HR+/HER2- breast cancer is well-defined and centers on its potent and selective inhibition of CDK4 and CDK6. This targeted inhibition leads to a sustained G1 cell cycle arrest, thereby suppressing tumor cell proliferation. The quantitative data from both preclinical and clinical studies robustly support its efficacy. The experimental protocols outlined in this guide provide a framework for the continued investigation of CDK4/6 inhibitors and their role in cancer therapy. A thorough understanding of this compound's molecular interactions and cellular effects is paramount for optimizing its clinical use and for the development of novel therapeutic strategies in the management of breast cancer.

References

- 1. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and this compound: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A narrative review of the clinical development of CDK4/6 inhibitor this compound in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. This compound Plus Fulvestrant in Advanced Breast Cancer After Progression on CDK4/6 Inhibition: Results From the Phase III postMONARCH Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. youtube.com [youtube.com]

- 9. This compound Combined With Endocrine Therapy for the Adjuvant Treatment of HR+, HER2-, Node-Positive, High-Risk, Early Breast Cancer (monarchE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Crystal violet staining protocol | Abcam [abcam.com]

- 13. researchportal.lih.lu [researchportal.lih.lu]

Abemaciclib's Kinase Selectivity: A Deep Dive into CDK4 vs. CDK6 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Abemaciclib (Verzenio®) is an orally administered, selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), key regulators of the cell cycle.[1] Its approval for the treatment of certain types of breast cancer has marked a significant advancement in targeted cancer therapy.[2][3] Unlike other CDK4/6 inhibitors, this compound exhibits a distinct selectivity profile, with a notably higher potency for CDK4 over CDK6.[4][5] This guide provides a comprehensive technical overview of this compound's selectivity, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathway and experimental workflows.

Quantitative Selectivity of this compound for CDK4 and CDK6

This compound's inhibitory activity is quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki), both of which demonstrate a clear preference for CDK4. In biochemical assays, this compound is approximately 5 to 14 times more potent at inhibiting CDK4/cyclin D1 than CDK6/cyclin D1 or D3.[4][6] This enhanced selectivity for CDK4 may contribute to its unique clinical profile, including its ability to be dosed continuously and its distinct side-effect profile compared to other CDK4/6 inhibitors.[2][7]

The following tables summarize the key quantitative data on this compound's selectivity for CDK4 and CDK6.

Table 1: Inhibitory Potency (IC50) of this compound

| Target Kinase Complex | IC50 (nmol/L) | Reference(s) |

| CDK4/cyclin D1 | 2 | [4][6][8] |

| CDK6/cyclin D1 | 10 | [6][8] |

| CDK6/cyclin D3 | 10 | [4] |

Table 2: Binding Affinity (Ki) of this compound

| Target Kinase Complex | Ki (nmol/L) | Reference(s) |

| CDK4/cyclin D1 | 0.6 ± 0.3 | [3][4] |

| CDK6/cyclin D3 | 8.2 ± 1.1 | [3][4] |

The CDK4/6-Cyclin D-Rb Signaling Pathway

CDK4 and CDK6 are serine/threonine kinases that play a pivotal role in the G1 phase of the cell cycle.[3] In response to mitogenic signals, D-type cyclins (D1, D2, and D3) are synthesized and form active complexes with CDK4 and CDK6.[9] These complexes then phosphorylate the Retinoblastoma tumor suppressor protein (Rb).[1][9] Phosphorylation of Rb leads to its inactivation and the release of the E2F family of transcription factors.[4][9] Once released, E2F transcription factors activate the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby committing the cell to division.[4] this compound exerts its anti-tumor effect by inhibiting the phosphorylation of Rb, leading to cell cycle arrest in the G1 phase.[4][10]

Experimental Protocols for Determining Kinase Selectivity

The determination of this compound's IC50 and Ki values against CDK4 and CDK6 is typically performed using in vitro biochemical assays. These assays utilize purified, recombinant kinase enzymes, a substrate (often a fragment of the Rb protein), and a phosphate donor (ATP). The general principle involves measuring the rate of substrate phosphorylation by the kinase in the presence of varying concentrations of the inhibitor.

General Protocol for a Radiometric Filter Binding Assay

This method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate protein or peptide.

-

Preparation of Reagents:

-

Kinase Buffer: Typically contains a buffering agent (e.g., HEPES), a divalent cation (e.g., MgCl₂ or MnCl₂), a reducing agent (e.g., DTT), and a carrier protein (e.g., BSA).

-

Enzyme Dilution: Recombinant human CDK4/cyclin D1 and CDK6/cyclin D1 complexes are diluted to a working concentration in kinase buffer.

-

Substrate Solution: A C-terminal fragment of the human Rb protein is prepared in kinase buffer.

-

ATP Solution: A mixture of non-radiolabeled ATP and [γ-³³P]ATP is prepared to a specific final concentration.

-

Inhibitor Dilutions: this compound is serially diluted (e.g., 3-fold dilutions) in a buffer containing DMSO to create a concentration curve.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, the following are added in order:

-

Inhibitor solution (or DMSO for control).

-

Enzyme dilution.

-

A mixture of the substrate and ATP solution to initiate the reaction.

-

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

-

Stopping the Reaction and Detection:

-

The reaction is stopped by the addition of a solution like 2% H₃PO₄.

-

The reaction mixture is then transferred to a filter plate (e.g., a phosphocellulose filter plate) which binds the phosphorylated substrate.

-

The filter plate is washed multiple times with a wash buffer (e.g., 0.75% H₃PO₄) to remove unincorporated radiolabeled ATP.

-

After drying, a scintillant is added to each well, and the radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The amount of radioactivity is proportional to the kinase activity.

-

The percentage of inhibition is calculated for each this compound concentration relative to the DMSO control.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using software like GraphPad Prism.

-

Conclusion

The quantitative data clearly demonstrates that this compound is a more potent inhibitor of CDK4 than CDK6. This selectivity is a distinguishing feature among the class of CDK4/6 inhibitors and may underlie its unique clinical characteristics. The methodologies described provide a framework for the in vitro characterization of kinase inhibitors, which is a critical step in the drug discovery and development process. A thorough understanding of this compound's selectivity profile is essential for researchers and clinicians working to optimize its therapeutic use and explore its potential in various cancer types.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. blossombio.com [blossombio.com]

- 4. assayquant.com [assayquant.com]

- 5. revvity.com [revvity.com]

- 6. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

Abemaciclib preclinical studies in non-small cell lung cancer

An In-depth Technical Guide to Preclinical Studies of Abemaciclib in Non-Small Cell Lung Cancer

Introduction

This compound is an orally available, selective, and potent inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). By inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), which in turn blocks the release of the E2F transcription factor.[1] This action leads to cell cycle arrest in the G1 phase, thereby inhibiting the proliferation of cancer cells.[1] Preclinical studies have demonstrated this compound's antitumor activity in various malignancies, including non-small cell lung cancer (NSCLC).[1][2] Notably, preclinical data has suggested that KRAS-mutant NSCLC models may exhibit greater sensitivity to this compound compared to KRAS wild-type models.[3][4] This guide provides a comprehensive overview of the preclinical research on this compound in NSCLC, focusing on its mechanism of action, efficacy as a monotherapy and in combination, and the experimental protocols used in these investigations.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action involves the inhibition of the CDK4/6-Rb pathway, a critical regulator of the cell cycle. In cancer cells, this pathway is often dysregulated, leading to uncontrolled proliferation.

Caption: this compound inhibits the CDK4/6-Rb signaling pathway.

Preclinical studies in NSCLC have shown that this compound also affects other signaling pathways. For instance, it has been observed to inhibit mTOR signaling and reduce intracellular amino acid pools, leading to nutrient stress in cancer cells.[5][6]

Preclinical Efficacy Data

The efficacy of this compound has been evaluated in various NSCLC preclinical models, both as a single agent and in combination with other therapies.

Monotherapy

| Cell Line | Histology | EGFR Status | KRAS Status | RB1 Status | TP53 Status | IC50 (µM) | Reference |

| H460 | Large Cell | Wild Type | Mutant | Proficient | Wild Type | Not specified | [6] |

| H1299 | NSCLC | Not specified | Not specified | Proficient | Null | Not specified | [6] |

| H82 | SCLC | Not specified | Not specified | Deficient | Not specified | Not specified | [5] |

Combination Therapy with Ionizing Radiation (IR)

| Cell Line | Combination | Effect | Observation | Reference |

| H460 | This compound + IR | Radiosensitization | Enhanced G1 arrest and inhibition of DNA damage repair | [5][6] |

| H1299 | This compound + IR | No Radiosensitization | Loss of radiosensitivity enhancement in p53 deficient cells | [5][6] |

| H82 | This compound + IR | No G1 block | Loss of G1 block in RB deficient cells | [5] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

In Vitro Studies

-

Cell Lines and Culture: A variety of NSCLC cell lines, including H460, H1299, and H82, were used.[5][6] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Clonogenic Assay: To assess radiosensitivity, cells were treated with this compound before or after ionizing radiation.[6] Colonies were stained and counted to determine the surviving fraction.

-

Flow Cytometry: Cell cycle distribution was analyzed by propidium iodide (PI) staining and flow cytometry to quantify the percentage of cells in G1, S, and G2/M phases.[5][6]

-

Immunoblotting: Protein expression and phosphorylation status of key molecules in the CDK4/6-Rb and mTOR pathways were assessed by Western blotting.[5][6]

-

γ-H2AX Analysis: DNA damage and repair were evaluated by measuring the levels of phosphorylated H2AX (γ-H2AX) through immunofluorescence or flow cytometry.[5][6]

-

Metabolic Analysis: Global metabolic alterations were evaluated using LC/MS mass spectrometry and YSI-Bioanalyzer.[5][7]

Caption: Workflow for in vitro preclinical studies of this compound.

In Vivo Studies

-

Xenograft Models: NSCLC cell lines were subcutaneously injected into immunocompromised mice to establish tumor xenografts.[6]

-

Treatment Regimen: Once tumors reached a specified size, mice were treated with this compound, ionizing radiation, or a combination of both.[6]

-

Tumor Growth Assessment: Tumor volume was measured regularly to assess tumor growth delay.[6]

-

Immunohistochemistry: Tumor tissues were collected at the end of the study for immunohistochemical analysis of biomarkers such as pRb and HIF-1.[5][6]

-

Lysate Immunoblotting: Xenograft tumor lysates were analyzed by immunoblotting to confirm target inhibition in vivo.[6]

Combination Therapies

Preclinical studies have explored the potential of combining this compound with other anticancer agents to enhance its efficacy in NSCLC.

This compound and Radiotherapy

Studies have shown that this compound can enhance the radiosensitivity of NSCLC cells, both in vitro and in vivo.[5][6][7] This effect appears to be dependent on functional p53 and Rb proteins.[5][6] The proposed mechanisms for this radiosensitization include inhibition of DNA damage repair and sustained inhibition of the PI3K/mTOR signaling pathway.[5][6]

This compound and Chemotherapy

Preclinical studies in KRAS-mutant NSCLC models (NCI-H441 and NCI-H2122) have indicated potential additive benefits when this compound is combined with agents like pemetrexed and gemcitabine.[8] These combinations demonstrated greater and more durable tumor growth inhibition compared to this compound alone.[8]

This compound and Targeted Therapy

In EGFR-mutated NSCLC cell lines resistant to osimertinib, this compound has shown efficacy as a single agent.[9] The combination of this compound with osimertinib in sensitive cell lines significantly delayed the onset of resistance in long-term experiments.[9] This suggests a potential role for this compound in overcoming and preventing resistance to EGFR tyrosine kinase inhibitors.[9]

This compound and Immunotherapy

Preclinical models suggest that the combination of this compound with immune checkpoint inhibitors, such as anti-PD-L1 antibodies, can promote tumor regression.[4] This combination appears to enhance antigen presentation and the cytotoxic T-cell-mediated clearance of lung cancer cells.[4] These findings provide a strong rationale for clinical trials investigating this compound in combination with immunotherapy for NSCLC.[4][10]

Caption: this compound combination therapy approaches in NSCLC.

Conclusion

Preclinical studies provide a strong foundation for the clinical development of this compound in NSCLC. These studies have elucidated its mechanism of action, demonstrated its efficacy as a monotherapy, particularly in KRAS-mutant models, and highlighted its potential in various combination therapies. The ability of this compound to enhance the effects of radiotherapy, chemotherapy, targeted therapy, and immunotherapy underscores its versatility as a potential treatment for NSCLC. Further research is warranted to identify predictive biomarkers to guide patient selection and to optimize combination strategies for improved clinical outcomes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Mechanisms and Implications of CDK4/6 Inhibitors for the Treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Selective CDK4/6 Inhibitor Enhances the Radiosensitivity of Non-Small Cell Lung Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound, a Selective CDK4/6 Inhibitor, Enhances the Radiosensitivity of Non-Small Cell Lung Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Efficacy of the CDK4/6 Dual Inhibitor this compound in EGFR-Mutated NSCLC Cell Lines with Different Resistance Mechanisms to Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Combo for Lung Cancer or alternatively, if focusing on breast cancer: this compound Combo for Breast Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

Abemaciclib effects on cell cycle progression

An In-depth Technical Guide: Abemaciclib's Effects on Cell Cycle Progression

Introduction

This compound (Verzenio®) is a potent and selective small-molecule inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2] These kinases are fundamental drivers of cell cycle progression. In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cellular proliferation. This compound acts as an ATP-competitive inhibitor, reversibly blocking the kinase activity of CDK4 and CDK6, which ultimately results in cell cycle arrest at the G1 phase.[1][3] This targeted action has established this compound, both as a monotherapy and in combination with endocrine therapies, as a standard-of-care for patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][4][5] This guide provides a detailed technical overview of this compound's mechanism, its quantitative effects on cell cycle progression, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action: Inhibition of the G1-S Transition

The progression of a cell through its division cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and segregation. The transition from the G1 (first gap) phase to the S (synthesis) phase is a critical commitment point, after which the cell is largely destined to divide.

The Cyclin D-CDK4/6-Rb Axis

In normal cell physiology, mitogenic signals activate the expression of D-type cyclins (Cyclin D1, D2, D3). These cyclins then bind to and activate their catalytic partners, CDK4 and CDK6.[1] The active Cyclin D-CDK4/6 complexes phosphorylate the Retinoblastoma tumor suppressor protein (Rb).[1][6] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for the S phase. Upon hyperphosphorylation by CDK4/6, Rb undergoes a conformational change and releases E2F.[6][7] The liberated E2F then activates the transcription of target genes essential for DNA replication and cell cycle progression, thereby driving the cell into the S phase.[6][8]

This compound's Role in G1 Arrest

This compound directly targets the catalytic activity of CDK4 and CDK6. By competitively binding to the ATP pocket of these kinases, it prevents the phosphorylation of Rb.[3][9] As a result, Rb remains in its active, hypophosphorylated state and continues to bind E2F. This sustained inhibition of E2F-mediated transcription prevents the cell from transitioning from G1 to S phase, leading to a G1 cell cycle arrest and a halt in proliferation.[3][7][10][11] Preclinical studies have consistently shown that this compound treatment leads to a decrease in pRb, an accumulation of cells in the G1 phase, and a reduction in cell proliferation in Rb-proficient cancer cell lines.[11]

Quantitative Analysis of this compound's Potency and Effects

The efficacy of this compound stems from its potent and selective inhibition of CDK4 and CDK6, which translates into measurable effects on the cell cycle.

Biochemical Potency and Selectivity

Biochemical assays are crucial for determining the intrinsic inhibitory activity of a compound against its target enzymes. This compound demonstrates high potency against CDK4 and CDK6, with a notable selectivity for CDK4 over CDK6. This profile distinguishes it from other approved CDK4/6 inhibitors.[7][9][12]

Table 1: Biochemical Potency of this compound and Comparators

| Compound | Target | IC₅₀ (nmol/L) | KiATP (nmol/L) | Selectivity (CDK4 vs CDK6) |

|---|---|---|---|---|

| This compound | CDK4/Cyclin D1 | 2 | 0.6 ± 0.3 | ~14-fold more potent on CDK4 [7][9] |

| CDK6/Cyclin D3 | 10 | 8.2 ± 1.1 | ||

| Palbociclib | CDK4/Cyclin D1 | 9-11 | 0.26 ± 0.03 | ~1:1 potency |

| CDK6/Cyclin D2 | 15 | 0.26 ± 0.07 | ||

| Ribociclib | CDK4/Cyclin D1 | 10 | 0.53 ± 0.08 | ~4-fold more potent on CDK4 |

| CDK6/Cyclin D3 | 39 | 2.3 ± 0.3 |

Data compiled from multiple sources.[7][9][13]

At higher, clinically less relevant concentrations, this compound can inhibit other kinases, such as CDK2 and CDK9, which may contribute to some of its observed effects in Rb-deficient cell lines.[7][13][14]

Cellular Effects on Cell Cycle Distribution

Flow cytometry is used to quantify the proportion of cells in each phase of the cell cycle based on DNA content. Treatment with this compound causes a dose-dependent increase in the G1 population and a corresponding decrease in the S and G2/M populations.

Table 2: Effect of this compound on Cell Cycle Phase Distribution in Cancer Cell Lines

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |

|---|---|---|---|---|

| EFM-19 | Control (DMSO) | 55.1 | 30.5 | 14.4 |

| (ER+ Breast Cancer) | This compound (1 µM, 24h) | 78.3 | 10.2 | 11.5 |

| CMeC1 | Control (DMSO) | 45.2 | 28.9 | 25.9 |

| (Canine Melanoma) | This compound (1 µM, 24h) | 68.5 | 15.3 | 16.2 |

| This compound (4 µM, 24h) | 75.1 | 8.7 | 16.2 |

Data adapted from representative studies.[11][15] Actual percentages can vary based on experimental conditions.

Inhibition of Retinoblastoma (Rb) Protein Phosphorylation

The direct pharmacodynamic effect of this compound in cells is the inhibition of Rb phosphorylation. This is often measured at specific serine residues, such as Ser780 or Ser807/811, using immunoassays.

Table 3: Inhibition of Rb Phosphorylation by this compound in Cellular Assays

| Cell Line | Assay Endpoint | IC₅₀ (nmol/L) |

|---|---|---|

| MDA-MB-453 | pRb (Ser780) Inhibition | 7.4 |

| (CDK4-dependent) | ||

| NCI-H1568 | pRb (Ser780) Inhibition | 94 |

| (CDK6-dependent) | ||

| EFM-19 | pRb (Ser780) Inhibition | ~30-50 |

| (ER+ Breast Cancer) |

Data compiled from multiple sources.[11][16][17]

Key Experimental Protocols

The following sections detail the standard methodologies used to evaluate the effects of this compound on the cell cycle.

Cell Cycle Analysis via Flow Cytometry

This technique quantifies DNA content to determine cell cycle phase distribution.

Detailed Protocol:

-

Cell Culture: Plate cells (e.g., MCF-7) in 6-well plates at a density that allows for logarithmic growth and avoids confluence at the time of harvest. Allow cells to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0.5, 1, 2, 4 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[15]

-

Harvesting: Aspirate the medium, wash cells with PBS, and detach them using trypsin-EDTA. Collect cells in a tube and centrifuge to form a pellet.

-

Fixation: Resuspend the cell pellet in cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA). Incubate in the dark for 30 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in the G1 (2n DNA), S (>2n, <4n DNA), and G2/M (4n DNA) phases of the cell cycle.[15][18]

Western Blotting for Cell Cycle Proteins

This immunoassay is used to detect changes in the expression and phosphorylation status of specific proteins.

Detailed Protocol:

-

Lysate Preparation: Following treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and load equal amounts onto a polyacrylamide gel. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-pRb S807/811, anti-Cyclin D1).[19]

-

Secondary Antibody and Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.

-

Imaging: Add a chemiluminescent substrate (e.g., ECL) and capture the signal using an imaging system. The band intensity corresponds to the protein level.[20]

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of CDK4/6.

References

- 1. A narrative review of the clinical development of CDK4/6 inhibitor this compound in breast cancer - Yang - Translational Breast Cancer Research [tbcr.amegroups.org]

- 2. A Population Pharmacokinetic and Pharmacodynamic Analysis of this compound in a Phase I Clinical Trial in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of palliative radiotherapy and cyclin-dependent kinase 4/6 inhibitor on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An open-label, phase IB/II study of this compound with paclitaxel for tumors with CDK4/6 pathway genomic alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A narrative review of the clinical development of CDK4/6 inhibitor this compound in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]

- 11. oncotarget.com [oncotarget.com]

- 12. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]

- 13. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and this compound: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of this compound derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Continuous treatment with this compound leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The effects of this compound on cell cycle and apoptosis regulation in anaplastic thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Preclinical characterization of this compound in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Abemaciclib: A Deep Dive into Apoptosis and Senescence Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abemaciclib, a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), HER2-negative advanced breast cancer.[1][2] Its primary mechanism of action involves the inhibition of the CDK4/6-retinoblastoma (Rb) pathway, leading to cell cycle arrest at the G1 phase.[1][3][4] Beyond cytostatic effects, a growing body of preclinical and clinical evidence reveals that this compound can also trigger two critical cell fate decisions: apoptosis and senescence. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced apoptosis and senescence, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: CDK4/6 Inhibition

This compound functions as an ATP-competitive inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1] In normal cell cycle progression, CDK4 and CDK6 form complexes with cyclin D, which then phosphorylate the retinoblastoma protein (Rb).[2] This phosphorylation event releases the transcription factor E2F, allowing for the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.[2][3] By inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, thereby maintaining the Rb-E2F complex and inducing a G1 cell cycle arrest.[1][5][6] This blockade of cell cycle progression is a fundamental prerequisite for the subsequent induction of apoptosis and senescence.

This compound-Induced Apoptosis

Prolonged exposure to this compound can shift the cellular response from cell cycle arrest to programmed cell death, or apoptosis.[1][7] This transition is crucial for the tumor-regressive effects observed in preclinical models and patients.

Signaling Pathways

The induction of apoptosis by this compound is a multifactorial process involving the modulation of several key signaling pathways:

-

Suppression of the CDK4/6-Rb-E2F Pathway: Continuous inhibition of this pathway not only maintains cell cycle arrest but can also trigger apoptotic signaling.[5]

-

ROS Generation and Mitochondrial Dysfunction: this compound treatment has been shown to increase the production of reactive oxygen species (ROS) and lead to the depolarization of the mitochondrial membrane potential, key events in the intrinsic apoptotic pathway.[8][9][10]

-

Modulation of Apoptosis-Regulatory Proteins: Studies have demonstrated that this compound can upregulate the expression of pro-apoptotic proteins such as Bid, Bim, and Caspase-3, while downregulating inhibitors of apoptosis proteins (IAPs) like cIAP-2 and XIAP.[5][8]

-

p53-Dependent Mechanisms: In some cellular contexts, the tumor suppressor protein p53 and its downstream target p21 play a role in mediating this compound-induced apoptosis.[5][8]

-

Hippo Signaling Pathway Activation: In cardiomyocytes, this compound has been shown to induce apoptosis by activating the Hippo signaling pathway.[11]

Signaling Pathway for this compound-Induced Apoptosis

Caption: this compound induces apoptosis through G1 arrest and mitochondrial pathways.

Quantitative Data on Apoptosis Induction

The following table summarizes quantitative data on this compound-induced apoptosis from various studies.

| Cell Line | This compound Concentration (µM) | Treatment Duration | Percent Apoptotic Cells (Annexin V Positive) | Reference |

| MCF7 | 0.5 | 3 days | 41.4% | [12] |

| MCF7 | 2 | 3 days | 66.7% | [12] |

| MDA-MB-361 | 0.5 | 3 days | 84.6% | [12] |

| MDA-MB-361 | 2 | 3 days | 88.8% | [12] |

| PC-3 | 1 | 24 hours | 62.3% (early apoptotic) | [8][9] |

| PC-3 | 2 | 24 hours | 75.5% (early apoptotic) | [8][9] |

This compound-Induced Senescence

In addition to apoptosis, this compound can drive cancer cells into a state of cellular senescence, a form of irreversible growth arrest.[1][13] Senescent cells are metabolically active but do not proliferate, and they secrete a variety of signaling molecules collectively known as the senescence-associated secretory phenotype (SASP).[14]

Signaling Pathways

The induction of senescence by this compound is intricately linked to its primary mechanism of action:

-

Sustained G1 Arrest: Prolonged cell cycle arrest induced by CDK4/6 inhibition is a primary trigger for the establishment of a senescent state.[13]

-

p53 and p16/p21 Activation: The tumor suppressor pathways involving p53 and the CDK inhibitors p16INK4a and p21WAF1/Cip1 are often activated in response to this compound, contributing to the enforcement of the senescent phenotype.[13][15]

-

Formation of Senescence-Associated Heterochromatin Foci (SAHF): this compound treatment can lead to the formation of SAHF, which are specialized domains of facultative heterochromatin that contribute to the stable silencing of proliferation-promoting genes.[16]

-

SASP Induction: this compound-induced senescence is associated with the secretion of SASP factors, which can have both pro- and anti-tumorigenic effects on the tumor microenvironment.[14][17] Interestingly, some studies suggest that the SASP induced by CDK4/6 inhibitors may lack certain pro-inflammatory components driven by NF-κB.[13]

Signaling Pathway for this compound-Induced Senescence

Caption: this compound induces senescence via sustained G1 arrest and p16/p21.

Quantitative Data on Senescence Induction

The table below presents quantitative data on this compound-induced senescence.

| Cell Line | This compound Concentration | Treatment Duration | Percent Senescent Cells (SA-β-gal Positive) | Reference |

| Pancreatic Cancer Cell Lines | Varies | 7 days | Significant increase compared to control | [14] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | 1 µM | 72 hours | Significant increase compared to control | [18] |

| Dedifferentiated Liposarcoma (DDLS) | 200 mg twice daily (in patients) | On-treatment biopsies | Correlated with increased leukocyte infiltration | [17][19][20][21][22] |

Experimental Protocols

Annexin V Apoptosis Assay (Flow Cytometry)

This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[23][24][25][26][27]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

1X PBS

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Seed cells at a density of 1 x 106 cells in a T25 flask and treat with this compound for the desired time and concentration.

-

Include a vehicle-treated negative control and a positive control (e.g., cells treated with an apoptosis-inducing agent).

-

-

Cell Harvesting:

-

Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.

-

Wash the collected cells twice with cold 1X PBS by centrifugation (e.g., 670 x g for 5 minutes at room temperature).

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer.

-

Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

-

Experimental Workflow for Annexin V Apoptosis Assay

Caption: Workflow for detecting apoptosis via Annexin V staining and flow cytometry.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining Assay

This protocol describes the histochemical detection of SA-β-gal activity, a common biomarker for senescent cells.[28][29][30][31]

Materials:

-

Fixation Solution (e.g., 1% formalin in PBS)

-

SA-β-gal Staining Solution (containing X-gal at pH 6.0)

-

1X PBS

-

Microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a culture dish and treat with this compound for the desired duration.

-

-

Fixation:

-

Wash the cells with 1X PBS.

-

Fix the cells with the fixation solution for 10-15 minutes at room temperature.

-

-

Staining:

-

Wash the cells again with 1X PBS.

-

Add the SA-β-gal staining solution to the cells.

-

Incubate the cells at 37°C without CO2 for several hours to overnight, or until a blue color develops in the senescent cells. Protect from light.

-

-

Visualization and Quantification:

-

Wash the cells with PBS.

-

Observe the cells under a bright-field microscope. Senescent cells will appear blue.

-

Quantify the percentage of blue-stained cells by counting at least 300 cells in multiple random fields.

-

A fluorescence-based method using 5-dodecanoylaminofluorescein di-β-D-galactopyranoside (C12FDG) can also be employed for a more quantitative analysis via flow cytometry.[30][32]

Conclusion

This compound's therapeutic efficacy extends beyond its well-established role in inducing G1 cell cycle arrest. Its ability to promote apoptosis and senescence represents a critical component of its anti-tumor activity. Understanding the intricate molecular pathways and cellular responses to this compound is paramount for optimizing its clinical use, identifying predictive biomarkers, and developing rational combination therapies. The experimental protocols provided herein offer a standardized approach for researchers to investigate and quantify these crucial cellular outcomes. As our comprehension of this compound's multifaceted mechanisms of action deepens, so too will our ability to leverage its full therapeutic potential in the fight against cancer.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces G1 arrest and lysosomal dysfunction in canine melanoma cells: synergistic effects with fenbendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of palliative radiotherapy and cyclin-dependent kinase 4/6 inhibitor on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How this compound works in treating breast cancer_Chemicalbook [chemicalbook.com]

- 7. Continuous treatment with this compound leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of this compound, a CDK4/6 inhibitor, induced apoptotic cell death in prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms of this compound, a CDK4/6 inhibitor, induced apoptotic cell death in prostate cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound induces apoptosis in cardiomyocytes by activating the Hippo signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. embopress.org [embopress.org]

- 14. researchgate.net [researchgate.net]

- 15. so09.tci-thaijo.org [so09.tci-thaijo.org]

- 16. Preclinical characterization of this compound in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapy-Induced Senescence Contributes to the Efficacy of this compound in Patients with Dedifferentiated Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. researchgate.net [researchgate.net]

- 22. [PDF] Therapy-Induced Senescence Contributes to the Efficacy of this compound in Patients with Dedifferentiated Liposarcoma | Semantic Scholar [semanticscholar.org]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 26. bosterbio.com [bosterbio.com]

- 27. scispace.com [scispace.com]

- 28. Quantitative assay of senescence-associated beta-galactosidase activity in mammalian cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. telomer.com.tr [telomer.com.tr]

- 30. Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo | Springer Nature Experiments [experiments.springernature.com]

- 31. researchgate.net [researchgate.net]

- 32. Senescence β-Galactosidase Activity Assay Kit (Fluorescence, Plate-Based) | Cell Signaling Technology [cellsignal.com]

Abemaciclib's Activity in Retinoblastoma (Rb)-Proficient Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the activity of abemaciclib, a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), in cancer cell lines proficient in the retinoblastoma tumor suppressor protein (Rb). This compound's primary mechanism of action is contingent on the presence of functional Rb, making Rb proficiency a critical biomarker for its therapeutic efficacy.[1][2] This document details the molecular mechanism, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes complex pathways and workflows.

Core Mechanism of Action: The CDK4/6-Rb Axis

The cell cycle progression from the G1 (growth) phase to the S (DNA synthesis) phase is a tightly regulated process. A key checkpoint is governed by the interaction between CDK4/6, D-type cyclins, and the retinoblastoma protein (Rb).[3]

In Rb-proficient cancer cells, mitogenic signals lead to the formation of active Cyclin D-CDK4/6 complexes. These complexes phosphorylate Rb, causing it to release the E2F transcription factor.[1][4] Once liberated, E2F activates the transcription of genes necessary for S-phase entry, driving cell proliferation.[1][3]

This compound is a potent and selective inhibitor of CDK4 and CDK6.[5] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of Rb.[3] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby sequestering it and preventing the transcription of S-phase genes. The ultimate result is a G1-phase cell cycle arrest, which inhibits tumor cell proliferation.[3][4][6] Preclinical studies have consistently demonstrated that this compound induces G1 arrest in Rb-proficient cell lines.[7]

References

- 1. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of CDK4/6 inhibitors in targeting Rb proficient small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]

- 6. RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical characterization of this compound in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Abemaciclib and Its Effects on the Tumor Microenvironment: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the mechanisms by which abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), modulates the tumor microenvironment (TME). Beyond its established role in inducing cell cycle arrest in cancer cells, this compound orchestrates a complex interplay of effects that reshape the TME from an immunosuppressive to an immune-inflamed state. This guide details the molecular pathways involved, summarizes key quantitative data from preclinical and clinical studies, outlines typical experimental protocols for investigating these effects, and provides visual diagrams of the core mechanisms.

Core Mechanism of Action: Beyond Cell Cycle Arrest

This compound is an ATP-competitive, reversible kinase inhibitor with high selectivity for CDK4 and CDK6.[1][2] Its canonical mechanism involves the inhibition of the CDK4/6-Cyclin D complex, which prevents the phosphorylation of the retinoblastoma (Rb) protein.[3][4] Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the transcription of genes required for the G1 to S phase transition and thus inducing cell cycle arrest.[3][5]

However, emerging evidence reveals that this compound's anti-tumor activity is multifaceted, extending to profound immunomodulatory effects within the TME. These effects are driven by both tumor cell-intrinsic and T-cell-intrinsic mechanisms, transforming the tumor landscape to be more susceptible to immune-mediated clearance.[3][6]

Tumor Cell-Intrinsic Effects

Treatment with this compound initiates a cascade of events within cancer cells that enhances their visibility to the immune system.

-

Enhanced Antigen Presentation: this compound upregulates the expression of Major Histocompatibility Complex (MHC) class I and II molecules on tumor cells.[7][8] This is critical for the presentation of tumor-associated antigens to CD8+ and CD4+ T cells, respectively.

-

Induction of an Interferon (IFN) Response: this compound treatment leads to an increase in tumor cell interferon signaling.[3][9] This occurs through the inhibition of DNA methyltransferase 1 (DNMT1), an E2F target gene. Reduced DNMT1 activity leads to the hypomethylation and subsequent transcription of endogenous retroviral (ERV) genes.[3] The resulting double-stranded RNA (dsRNA) triggers a "viral mimicry" response, activating innate immune pathways and the production of type III interferons, which further promotes an anti-tumor immune state.[3][9]

-

Activation of the STING Pathway: In some contexts, particularly in combination with radiotherapy, this compound has been shown to induce double-strand DNA (ds-DNA) damage in cancer cells.[8][10] The resulting cytosolic ds-DNA can activate the STING (Stimulator of Interferon Genes) pathway, leading to the production of IFN-β and pro-inflammatory chemokines like CCL5 and CXCL10, which are potent T-cell attractants.[8]

T-Cell-Intrinsic and Immune Microenvironment Effects

This compound directly impacts the function and composition of immune cells within the TME.

-

Suppression of Regulatory T cells (Tregs): this compound selectively suppresses the proliferation of immunosuppressive Tregs.[6][11] This effect is also linked to the inhibition of DNMT1 within Tregs, which impedes their proliferation and alters the balance in favor of anti-tumor immunity by increasing the CD8+ T cell to Treg ratio.[3][12]

-

Enhanced Cytotoxic T Lymphocyte (CTL) Activity: By reducing the influence of Tregs and enhancing antigen presentation, this compound promotes the activation and effector function of CD8+ CTLs.[6] Studies have shown that this compound treatment leads to higher levels of IFN-γ, the main effector cytokine of CTLs, within the tumor.[6][12]

-

Modulation of Myeloid Cells: this compound treatment can modulate innate immune mechanisms, including those involving dendritic cells (DCs) and macrophages, to enhance antigen presentation and T-cell priming.[7]

Quantitative Data Summary

The immunomodulatory effects of this compound have been quantified in various preclinical and clinical settings. The following tables summarize key findings.

Table 1: Preclinical Immunomodulatory Effects of this compound

| Parameter Measured | Model System | Treatment | Key Result | Reference(s) |

| IFN-γ mRNA Levels | Murine Breast Cancer Model | This compound | >4-fold increase in bulk tumor tissue | [6][12] |

| T-cell Infiltration | Rb-deficient SCLC Mouse Model | This compound + LDRT | Substantially potentiated CD8+ T cell infiltration | [10] |

| Treg Proliferation | Murine Cancer Models | This compound | Markedly suppressed proliferation | [6] |

| Treg:CD8+ T-cell Ratio | Murine Cancer Models | This compound | Significantly decreased | [12] |

| STING Pathway Activation | Rb-deficient SCLC Mouse Model | This compound + LDRT | Synergistic activation (increased p-TBK1, p-IRF3) | [8] |

| Chemokine mRNA Levels | Rb-deficient SCLC Mouse Model | This compound + LDRT | Significant increase in IFN-β, CCL5, and CXCL10 | [8] |

LDRT: Low-Dose Radiotherapy; SCLC: Small Cell Lung Cancer

Table 2: Clinical Efficacy and Biomarker Modulation with this compound

| Clinical Trial | Patient Population | Treatment Arms | Key Quantitative Outcome | Reference(s) |

| neoMONARCH (Phase II) | HR+, HER2- Early Breast Cancer | This compound +/- Anastrozole vs. Anastrozole alone | Significant reduction in Ki67 expression with this compound-containing arms. | [13] |

| MONARCH 3 (Phase III) | HR+, HER2- Advanced Breast Cancer | This compound + NSAI vs. Placebo + NSAI | 46% reduction in risk of progression/death; ORR: 59.2% vs. 43.8% | [9][14] |

| MONARCH 2 (Phase III) | HR+, HER2- Advanced Breast Cancer | This compound + Fulvestrant vs. Placebo + Fulvestrant | Median PFS: 16.4 vs. 9.3 months; ORR: 48.1% vs. 21.3% | [9] |

| Phase 1b (unnamed) | HR+ Metastatic Breast Cancer | This compound + Pembrolizumab | Objective Response Rate (ORR) of ~28-30% | [15] |

| Phase II (unnamed) | Dedifferentiated Liposarcoma | This compound Monotherapy | Median Progression-Free Survival (PFS) of 33 weeks; 76.7% progression-free at 12 weeks | [16] |

HR+: Hormone Receptor-Positive; HER2-: Human Epidermal Growth Factor Receptor 2-Negative; NSAI: Nonsteroidal Aromatase Inhibitor

Key Signaling Pathways and Logical Relationships

The mechanisms described above can be visualized to better understand the sequence of events following this compound administration.

Figure 1: this compound's dual mechanism on tumor cells and the immune microenvironment.

Figure 2: Logical flow from this compound administration to an inflamed TME.

Experimental Protocols

Investigating the effects of this compound on the TME requires a multi-faceted approach combining in vivo models with ex vivo and in vitro analyses. The following sections describe generalized protocols for key experiments cited in the literature.

In Vivo Murine Tumor Models

-

Objective: To evaluate the effect of this compound, alone or in combination, on tumor growth and the TME in an immunocompetent host.

-

Models: Syngeneic tumor models are essential. Commonly used models include CT26 colon carcinoma, murine small cell lung cancer (SCLC) models, and various breast carcinoma models (e.g., MMTV-PyMT).[6][7][10]

-

Procedure:

-

Tumor Implantation: Tumor cells (e.g., 1x10^6 cells) are injected subcutaneously into the flank of compatible mice (e.g., BALB/c for CT26, C57BL/6J for SCLC models).[10]

-

Tumor Growth Monitoring: Tumors are allowed to establish to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

-

Treatment Administration:

-

Endpoint Analysis: At the end of the study (or at intermediate timepoints), mice are euthanized, and tumors, spleens, and lymph nodes are harvested for downstream analysis.

-

Figure 3: General experimental workflow for in vivo TME analysis.

Flow Cytometry for Immune Cell Profiling

-

Objective: To quantify the proportions and activation status of various immune cell subsets within the TME.

-

Procedure:

-

Single-Cell Suspension: Harvested tumors are mechanically dissociated and enzymatically digested (e.g., using collagenase and DNase) to create a single-cell suspension.

-

Cell Staining: Cells are incubated with a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1) to identify different immune populations (e.g., CD8+ T cells, Tregs).

-

Intracellular Staining (Optional): For intracellular markers like Ki67 (proliferation) or IFN-γ (cytokine production), cells are fixed and permeabilized before staining.[10]

-

Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.

-

Data Analysis: Gating strategies are applied using analysis software to quantify the percentage of specific cell populations relative to total CD45+ leukocytes or total cells.

-

Immunohistochemistry (IHC) and Immunofluorescence (IF)

-

Objective: To visualize the spatial distribution and localization of immune cells and protein markers within the tumor tissue.

-

Procedure:

-

Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin (FFPE) or snap-frozen in OCT for cryosectioning.

-

Staining: Tissue sections are deparaffinized (if FFPE), subjected to antigen retrieval, and incubated with primary antibodies against targets of interest (e.g., CD8, FoxP3, γ-H2AX).[10][17]

-

Detection: A secondary antibody conjugated to an enzyme (for IHC) or a fluorophore (for IF) is applied, followed by a substrate or mounting medium.

-

Imaging and Analysis: Slides are scanned using a microscope, and images are analyzed to assess the density and location of positive cells.

-

Gene Expression Analysis

-

Objective: To perform an unbiased evaluation of transcriptional changes in the TME following treatment.

-

Method: RNA sequencing (RNA-seq) of bulk tumor tissue or sorted cell populations.[10]

-

Procedure:

-

RNA Extraction: RNA is isolated from tumor tissue or cells.

-

Library Preparation and Sequencing: RNA is converted to cDNA, and sequencing libraries are prepared and sequenced on a high-throughput platform.

-

Bioinformatic Analysis: Sequencing reads are aligned to a reference genome. Gene set enrichment analysis (GSEA) is then performed to identify upregulated or downregulated pathways related to immune response, cell cycle, and interferon signaling.[6][10]

-

Conclusion and Future Directions

This compound fundamentally alters the tumor microenvironment by enhancing tumor cell immunogenicity and promoting a pro-inflammatory T-cell response.[18][19] Its ability to increase antigen presentation, induce an interferon response, and suppress regulatory T-cells provides a strong rationale for its combination with immunotherapies, such as immune checkpoint blockade.[7][18] Preclinical data showing synergy with anti-PD-L1 therapy has led to complete tumor regressions and the formation of immunological memory.[7][18][19]

Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from these immunomodulatory effects. Further dissection of the off-target effects of this compound and a deeper understanding of its impact on other immune cells, such as myeloid-derived suppressor cells (MDSCs) and natural killer (NK) cells, will be crucial for optimizing combination strategies and expanding the utility of CDK4/6 inhibition in cancer therapy.

References

- 1. Preclinical characterization of this compound in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. How this compound works in treating breast cancer_Chemicalbook [chemicalbook.com]

- 6. CDK4/6 inhibition triggers anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CDK4/6 inhibitor this compound combined with low-dose radiotherapy enhances the anti-tumor immune response to PD-1 blockade by inflaming the tumor microenvironment in Rb-deficient small cell lung cancer - Wang - Translational Lung Cancer Research [tlcr.amegroups.org]

- 9. This compound: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CDK4/6 inhibitor this compound combined with low-dose radiotherapy enhances the anti-tumor immune response to PD-1 blockade by inflaming the tumor microenvironment in Rb-deficient small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunomodulation by anticancer cell cycle inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. CDK inhibition steps up against breast cancer | Drug Discovery News [drugdiscoverynews.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Therapy-Induced Senescence Contributes to the Efficacy of this compound in Patients with Dedifferentiated Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound, a Selective CDK4/6 Inhibitor Enhances the Radiosensitivity of Non-Small Cell Lung Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The CDK4/6 Inhibitor this compound Induces a T Cell Inflamed Tumor Microenvironment and Enhances the Efficacy of PD-L1 Checkpoint Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. doaj.org [doaj.org]

Investigating Novel Therapeutic Applications of Abemaciclib: An In-depth Technical Guide

Introduction

Abemaciclib (Verzenio®) is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its primary mechanism of action involves the inhibition of the CDK4/6-retinoblastoma (Rb) protein pathway, leading to cell cycle arrest at the G1 phase and subsequent suppression of tumor cell proliferation.[1] While initially approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, a growing body of preclinical and clinical research is uncovering novel therapeutic applications for this compound beyond its established indication.[2][3][4] This technical guide provides a comprehensive overview of these emerging applications, focusing on the underlying mechanisms of action, quantitative data from key studies, and detailed experimental protocols for the cited research.

Core Mechanism of Action: Beyond Cell Cycle Arrest

This compound's therapeutic effects are primarily attributed to its potent and selective inhibition of CDK4 and CDK6. This inhibition prevents the phosphorylation of the Rb protein, maintaining it in its active, hypophosphorylated state. Active Rb binds to the E2F family of transcription factors, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[1] This results in a G1 cell cycle arrest and inhibition of tumor cell proliferation.[5]

Recent studies have revealed that this compound's anti-tumor activity extends beyond this canonical pathway. These novel mechanisms include the modulation of the tumor microenvironment to create a more T-cell-inflamed state and the inhibition of alternative signaling pathways in specific cancer subtypes.[6][7] These multifaceted effects are opening new avenues for its clinical investigation in a wider range of malignancies.

Novel Application I: Glioblastoma Multiforme (GBM)